molecular formula C14H11N3O4S B1327142 Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate CAS No. 925437-84-9

Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate

Cat. No.: B1327142
CAS No.: 925437-84-9
M. Wt: 317.32 g/mol
InChI Key: IRSKLZCUEHZASS-UHFFFAOYSA-N
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Description

Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate (CAS: 925437-84-9) is a heterocyclic compound with the molecular formula C₁₄H₁₁N₃O₄S and a molecular weight of 317.32 g/mol . It features an imidazo[2,1-b]thiazole core substituted at the 6-position with a 2-nitrophenyl group and at the 3-position with an ethyl carboxylate ester. The compound is synthesized via a one-step reaction between ethyl 2-aminothiazole-4-carboxylate and 2-bromo-2-nitroacetophenone in methyl ethyl ketone under reflux, yielding 79% product . Its physical properties include low solubility (0.023 g/L at 25°C) and a calculated density of 1.50 g/cm³ .

Properties

IUPAC Name

ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-2-21-13(18)12-8-22-14-15-10(7-16(12)14)9-5-3-4-6-11(9)17(19)20/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSKLZCUEHZASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=NC(=CN12)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649409
Record name Ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925437-84-9
Record name Ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate typically involves a multi-step process. One common synthetic route includes the condensation of 2-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with ethyl bromoacetate under basic conditions to yield the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Chemical Reactions Analysis

Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions. Additionally, the nitrophenyl group can undergo electrophilic aromatic substitution reactions.

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions, although this is less common due to the stability of the heterocyclic ring system.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, sodium hydroxide, and sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate has been investigated for its anticancer properties. Recent studies have highlighted its effectiveness against various cancer cell lines:

  • Mechanism of Action : The compound has been shown to inhibit focal adhesion kinase (FAK), a protein that is often overexpressed in tumors and plays a critical role in cancer cell proliferation and migration. Inhibition of FAK can lead to reduced tumor growth and metastasis .
  • Case Studies :
    • In vitro studies demonstrated that derivatives of imidazo[2,1-b]thiazole compounds exhibit significant cytotoxicity against pancreatic cancer cells, with IC50 values ranging from 0.59 to 2.81 μM .
    • Other derivatives have shown promise against breast cancer cell lines (e.g., MDA-MB-231), where they induced apoptosis and cell cycle arrest .

Antimicrobial Properties

The imidazo[2,1-b]thiazole scaffold is recognized for its antimicrobial activity. Compounds within this class have been evaluated for their ability to combat bacterial and fungal infections. Although specific data on this compound is limited, related compounds have demonstrated efficacy against various pathogens .

Anti-inflammatory Effects

Research indicates that imidazo[2,1-b]thiazoles may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation. The exact mechanisms are still under investigation but may involve modulation of inflammatory pathways .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis begins with readily available precursors such as thiazole derivatives and nitroanilines.
  • Reactions : Key reactions include cyclization processes that form the imidazole ring and subsequent esterification to yield the final product.
  • Characterization Techniques : The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm structure and purity .

Mechanism of Action

The mechanism of action of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may play a role in its biological activity by interacting with enzymes or receptors, while the imidazo[2,1-b]thiazole core provides structural stability and facilitates binding to target molecules .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 2-nitrophenyl group introduces steric hindrance and electron-withdrawing effects, reducing solubility compared to derivatives with para-substituents (e.g., 4-bromo or 4-methylsulfonyl) .
  • Synthetic Accessibility : The target compound’s synthesis is more straightforward (one-step, 79% yield) compared to multi-step routes for 4-bromophenyl analogs .

Pharmacological Activities

Enzyme Inhibition

  • COX-2 Inhibition : Derivatives with 4-(methylsulfonyl)phenyl substituents (e.g., compound 5 in ) exhibit potent COX-2 inhibitory activity (IC₅₀ < 1 µM), attributed to the sulfonyl group’s hydrogen-bonding capacity. In contrast, the nitro group in the target compound may limit COX-2 binding due to steric and electronic factors .
  • Aldose Reductase Inhibition : 4-Bromophenyl analogs (e.g., compound 2 in ) show moderate aldose reductase inhibition (IC₅₀ ~10 µM), suggesting that electron-deficient aromatic rings enhance enzyme interaction. The nitro group’s stronger electron-withdrawing effect could further improve activity, though this remains untested for the target compound .

Anti-inflammatory Potential

  • Imidazo[2,1-b]thiazole derivatives bearing trifluoromethylbenzyl groups (e.g., compound 13e in ) demonstrate anti-inflammatory activity via TNF-α suppression. The nitro group in the target compound may serve as a precursor for bioisosteric replacement (e.g., reduction to an amino group) to modulate activity .

Biological Activity

Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula: C14H11N3O4S
  • Molecular Weight: 317.33 g/mol
  • CAS Number: 925437-84-9

The compound features a unique imidazo-thiazole core with a nitrophenyl substitution, which contributes to its electronic properties and biological activity. The structure is pivotal for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves a multi-step organic synthesis process:

  • Condensation Reaction: 2-Nitrobenzaldehyde is reacted with thiosemicarbazide to form a thiosemicarbazone.
  • Cyclization: The thiosemicarbazone is cyclized with ethyl bromoacetate under basic conditions to yield the target compound.

This synthetic route highlights the complexity and specificity required in the production of this compound .

Biological Activity

This compound exhibits several biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound has notable antibacterial and antifungal activities, making it a candidate for new antimicrobial agents .
  • Anti-inflammatory Effects: The imidazole ring is often associated with anti-inflammatory properties, indicating potential therapeutic uses in inflammatory diseases .
  • Anticancer Activity: Research has shown that derivatives of imidazo[2,1-b]thiazoles can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant activity against Jurkat cells (a model for T-cell leukemia) and A-431 cells (a model for epidermoid carcinoma) .

The mechanism of action of this compound may involve:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit carbonic anhydrase (CA) isoforms selectively. For example, studies indicate that certain imidazo[2,1-b]thiazoles selectively inhibit hCA II over hCA I and tumor-associated isoforms .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryPotential to reduce inflammation
AnticancerCytotoxic effects on cancer cell lines
Enzyme inhibitionSelective inhibition of carbonic anhydrase

Case Studies

  • Anticancer Study: A study evaluating various imidazo[2,1-b]thiazole derivatives found that compounds with similar structures showed IC50 values less than those of standard anticancer drugs like doxorubicin against Jurkat cells. This suggests that this compound may have comparable efficacy in cancer treatment .
  • Enzyme Inhibition Study: In a comparative analysis of CA inhibitors, certain derivatives demonstrated selective inhibition against hCA II with inhibition constants ranging from 57.7 to 98.2 µM. This selectivity could be advantageous in designing drugs with fewer side effects .

Q & A

Q. What is the synthetic methodology for Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, and how does reaction optimization affect yield?

The compound is synthesized via a reflux reaction of ethyl 2-aminothiazole-4-carboxylate with 2-bromo-2-nitroacetophenone in methyl ethyl ketone for 18 hours, yielding 79% under standard conditions . Optimization studies using Eaton's reagent under solvent-free conditions at 80°C have demonstrated improved yields (90–96%) by enhancing electrophilic cyclization efficiency . Key parameters include catalyst selection (e.g., Eaton's reagent vs. PTSA or FeCl₃) and solvent-free protocols to minimize side reactions .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Thin-layer chromatography (TLC) on silica gel with UV detection monitors reaction progress, while melting points are recorded using electrothermal apparatuses (e.g., Electrothermal 9200) . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For example, methyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate derivatives show diagnostic ¹H NMR peaks at δ 2.63 (s, CH₃) and HRMS m/z 247.0536 [M+H]⁺ .

Q. Why is the imidazo[2,1-b]thiazole scaffold pharmacologically significant?

This scaffold exhibits broad bioactivity, including anticancer, antimicrobial, and anti-inflammatory properties due to its ability to interact with enzymes like EGFR kinase (63% inhibition) and 5-lipoxygenase (89% inhibition) . The nitro group at the 2-phenyl position enhances electron-withdrawing effects, potentially improving binding to biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to address contradictory yield data in imidazo[2,1-b]thiazole synthesis?

Discrepancies in yields (e.g., 79% vs. 90–96%) arise from catalyst efficacy and solvent systems. For instance, Eaton's reagent outperforms methane sulfonic acid in intramolecular cyclization due to superior Brønsted acidity, while solvent-free conditions reduce side-product formation (Table 1, ). Systematic screening of Lewis acids (e.g., AlCl₃, FeCl₃) and temperature gradients (room temp vs. 80°C) is recommended to resolve inconsistencies .

Q. What strategies improve the bioactivity of derivatives through structure-activity relationship (SAR) studies?

Substitution at the 6-phenyl and 3-carboxylate positions modulates activity. For example:

  • Antimicrobial activity : Ethyl 2-arylthio-6-arylimidazo[2,1-b]thiazole-3-carboxylates with sulfone groups show enhanced potency against Gram-positive bacteria .
  • Antiviral activity : Introducing 4-bromophenyl substituents improves inhibitory effects on viral replication . Rational design should prioritize electron-withdrawing groups (e.g., nitro, halogens) to enhance target engagement .

Q. How do pharmacokinetic challenges impact in vivo studies of imidazo[2,1-b]thiazole derivatives?

Poor solubility and metabolic instability are common limitations. Carboxamide derivatives (e.g., ND-12024) with trifluoromethyl phenoxy groups exhibit improved bioavailability by reducing first-pass metabolism . In vivo assays in murine models require formulations like PEG-400/water (1:1) to enhance solubility for intravenous administration .

Q. What computational methods validate target interactions for this compound?

Molecular docking and density functional theory (DFT) simulations predict binding modes with enzymes like SIRT1 or β2-adrenergic receptors. For example, methylene-bridged benzisoxazolyl derivatives show strong H-bonding with β2-AR residues (e.g., Asp113), correlating with 70% antagonism in calcium flux assays .

Data Contradiction & Resolution

Q. How can conflicting reports on biological activity (e.g., anticancer vs. antimicrobial) be reconciled?

Discrepancies often stem from assay conditions (e.g., cell lines, concentration ranges). For instance:

  • Anticancer activity : Derivatives with 4-fluorophenyl groups inhibit EGFR kinase (63%) in HeLa cells .
  • Antimicrobial activity : Sulfone-modified analogs target bacterial topoisomerases in Staphylococcus aureus . Standardized panels (e.g., NCI-60 for cancer, CLSI guidelines for microbes) and dose-response profiling are critical for cross-study comparisons .

Methodological Recommendations

  • Synthesis : Prioritize Eaton's reagent and solvent-free protocols for high-yield, scalable production .
  • SAR Studies : Use isothiocyanate coupling (e.g., hydrazide intermediates) to diversify substituents .
  • Analytical Workflows : Combine HRMS, 2D NMR (COSY, HSQC), and X-ray crystallography for unambiguous characterization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate
Reactant of Route 2
Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate

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